4-Bromo-2-(3,3-difluoropyrrolidin-1-yl)pyridine
CAS No.: 1774897-00-5
Cat. No.: VC2763904
Molecular Formula: C9H9BrF2N2
Molecular Weight: 263.08 g/mol
* For research use only. Not for human or veterinary use.

CAS No. | 1774897-00-5 |
---|---|
Molecular Formula | C9H9BrF2N2 |
Molecular Weight | 263.08 g/mol |
IUPAC Name | 4-bromo-2-(3,3-difluoropyrrolidin-1-yl)pyridine |
Standard InChI | InChI=1S/C9H9BrF2N2/c10-7-1-3-13-8(5-7)14-4-2-9(11,12)6-14/h1,3,5H,2,4,6H2 |
Standard InChI Key | DLJZAQMMBKFAHN-UHFFFAOYSA-N |
SMILES | C1CN(CC1(F)F)C2=NC=CC(=C2)Br |
Canonical SMILES | C1CN(CC1(F)F)C2=NC=CC(=C2)Br |
4-Bromo-2-(3,3-difluoropyrrolidin-1-yl)pyridine is a heterocyclic organic compound that belongs to the class of organic halides due to the presence of a bromine atom. It features a pyridine ring, which is a nitrogen-containing heterocyclic ring, and a 3,3-difluoropyrrolidinyl group attached to it. This compound is of significant interest in medicinal chemistry, particularly for its potential applications in developing pharmaceuticals targeting neurological and psychiatric disorders.
Synthesis
The synthesis of 4-Bromo-2-(3,3-difluoropyrrolidin-1-yl)pyridine typically involves nucleophilic substitution reactions. A common synthetic route includes the reaction of 2-bromo-4-chloropyridine with 3,3-difluoropyrrolidine under basic conditions.
Applications in Medicinal Chemistry
4-Bromo-2-(3,3-difluoropyrrolidin-1-yl)pyridine is being investigated for its potential therapeutic applications, particularly in treating conditions related to enzyme dysregulation or receptor-mediated pathways. The unique structural features of this compound, especially the difluoropyrrolidinyl group, enhance its binding affinity and selectivity towards biological targets, making it valuable in drug design and development.
Biological Activity
The biological activity of 4-Bromo-2-(3,3-difluoropyrrolidin-1-yl)pyridine involves interactions with specific biological targets, potentially modulating enzyme activity or receptor functions. Preliminary studies suggest its potential in treating conditions related to enzyme dysregulation or receptor-mediated pathways.
Comparison with Similar Compounds
Compound Name | Key Features |
---|---|
5-Bromo-2-(pyrrolidin-1-yl)pyridine | Contains a pyrrolidinyl group but lacks fluorine substituents. |
5-Bromo-2-fluoro-pyridine | Features a fluorine atom instead of difluoropyrrolidine. |
5-Bromo-2-(3,3-difluoropyrrolidin-1-ylmethyl)-pyridine | Similar difluoropyrrolidine group but includes a methyl substitution. |
The presence of the 3,3-difluoropyrrolidin-1-yl group in 4-Bromo-2-(3,3-difluoropyrrolidin-1-yl)pyridine distinguishes it from its analogs, potentially leading to different reactivity patterns and biological activities.
Research Findings and Future Directions
Research on 4-Bromo-2-(3,3-difluoropyrrolidin-1-yl)pyridine is ongoing, focusing on its interactions with biological targets and potential therapeutic applications. Understanding its mechanism of action and biological activity could lead to insights into its therapeutic potential and mechanisms of action.
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume